

An In-depth Technical Guide to the Chemical Structure and Stability of Amidoximes

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For Researchers, Scientists, and Drug Development Professionals

Amidoximes, a class of organic compounds possessing a hydroxylamino and an amino group on the same carbon atom, are versatile building blocks in medicinal chemistry and materials science. Their significance stems from their roles as prodrugs, nitric oxide (NO) donors, and potent chelating agents for metal ions.[1][2] This technical guide provides a comprehensive overview of the chemical structure, stability, and key experimental protocols related to **amidoximes**, tailored for professionals in research and drug development.

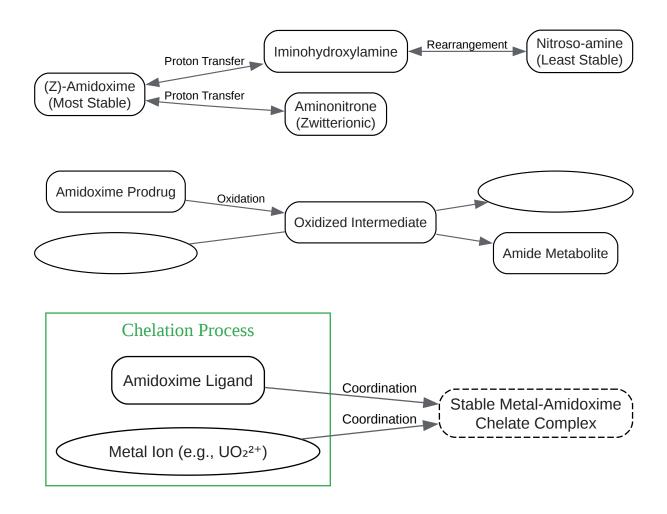
Chemical Structure and Isomerism

The fundamental structure of an **amidoxime** is characterized by the functional group - $C(NH_2)=NOH.[3][4]$ This structure gives rise to several isomeric forms that significantly influence the compound's reactivity and biological activity.

Tautomerism

Amidoximes exist in a tautomeric equilibrium with other forms, primarily the iminohydroxylamine, aminonitrone (a zwitterionic form), and nitroso-amine forms.[3][5] Theoretical and experimental studies have shown that the (Z)-amidoxime form is generally the most stable and predominant tautomer.[3][6] The relative stability of these tautomers can be influenced by the solvent environment, with protic solvents capable of stabilizing the zwitterionic aminonitrone form.[6][7]





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